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molecular formula C9H12N2O B8510723 5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile

5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile

Cat. No. B8510723
M. Wt: 164.20 g/mol
InChI Key: PNKZJORGRQBSQU-UHFFFAOYSA-N
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Patent
US08742106B2

Procedure details

The solution of 5-(2,2-dimethyl-propyl)-isoxazole-3-carbonitrile ([943925-83-5] 16 g, 97.5 mmol) in THF (160 ml) was cooled in an ice bath and under an atmosphere of nitrogen methylmagnesium chloride (3 M solution in THF, 51 ml, 127 mmol) was added slowly so that the reaction temperature did not rise above 10° C. The reaction was stirred for 1 h at rt. LiAlH4 (1 M solution in THF, 110 ml, 110 mmol) was added over 10 min keeping the reaction temperature below 40° C. The reaction was heated at reflux temperature for a few minutes and then stirred at rt for 1 h. The reaction was quenched be the slow addition of water (5 ml) keeping the temperature below 50° C., then cooled with an ice bath and aqueous NaOH (4 M, 5 ml) was added. The reaction mixture was diluted with diethylether (200 ml) and extracted with 1 N aqueous hydrochloric acid. The aqueous layers were combined, basified with concentrated aqueous ammonia and extracted with diethylether. The organic layers were dried over sodium sulfate and the solvent was evaporated under reduced pressure to give the title compound as yellow oil (13.8 g, 77%). [1H-NMR (DMSO-d6, 600 MHz) δ 6.21 (s, 1H), 3.95 (q, 1H), 2.49-2.47 (m, 2H), 1.89 (br s, 2H), 1.25 (d, 3H), 0.90 (s, 9H]
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])([CH3:11])[CH2:3][C:4]1[O:8][N:7]=[C:6]([C:9]#[N:10])[CH:5]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:19]1COCC1>>[CH3:1][C:2]([CH3:12])([CH3:11])[CH2:3][C:4]1[O:8][N:7]=[C:6]([CH:9]([NH2:10])[CH3:19])[CH:5]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
CC(CC1=CC(=NO1)C#N)(C)C
Name
Quantity
160 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly so that the reaction temperature
CUSTOM
Type
CUSTOM
Details
did not rise above 10° C
CUSTOM
Type
CUSTOM
Details
the reaction temperature below 40° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for a few minutes
STIRRING
Type
STIRRING
Details
stirred at rt for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
the slow addition of water (5 ml)
CUSTOM
Type
CUSTOM
Details
the temperature below 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice bath
ADDITION
Type
ADDITION
Details
aqueous NaOH (4 M, 5 ml) was added
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with diethylether (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 N aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CC1=CC(=NO1)C(C)N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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